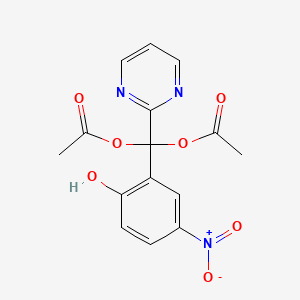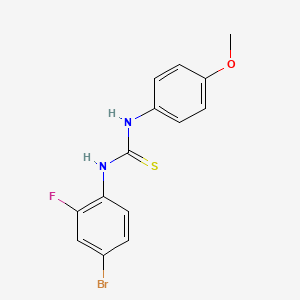
1-(6-phenylpyrimidin-4-yl)azepane hydrochloride
Overview
Description
1-(6-phenylpyrimidin-4-yl)azepane hydrochloride, also known as PPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. PPAH is a heterocyclic compound that contains a pyrimidine and azepane ring, and its hydrochloride salt form makes it water-soluble.
Scientific Research Applications
Protein Kinase B Inhibitors
Novel azepane derivatives, including those related to 1-(6-phenylpyrimidin-4-yl)azepane hydrochloride, have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, based on molecular modeling and crystal structure analyses, have shown significant in vitro inhibitory activity and plasma stability, highlighting their potential in drug development for diseases where PKB-alpha plays a crucial role (Breitenlechner et al., 2004).
Enantioselective Amine α-Functionalization
The compound has relevance in the field of asymmetric synthesis, where methods to functionalize the α-methylene C–H bonds of aza-heterocycles enantioselectively are of significant importance. Research involving palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, demonstrates the compound's utility in creating bioactive molecules and therapeutics with high enantioselectivity and regioselectivity (Jain et al., 2016).
Antimicrobial Activity
Synthesis and antimicrobial activity studies of novel azolopyrimidines and pyrido-triazolo-pyrimidinones incorporating pyrazole moiety have shown high activity against Gram-positive and Gram-negative bacteria. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Abbas et al., 2017).
Nonlinear Optical Properties
Studies on thiopyrimidine derivatives, which include phenyl pyrimidine derivatives, have demonstrated promising applications in nonlinear optics (NLO) fields. These compounds exhibit significant NLO properties, suggesting their potential in optoelectronic and high-tech applications (Hussain et al., 2020).
Azaspirocycles Synthesis
Diverse azaspirocycles, including functionalized pyrrolidines, piperidines, and azepines, can be synthesized from omega-unsaturated dicyclopropylmethylamines, which are novel building blocks obtained through multicomponent condensation. This synthesis route, involving selective ring-closing metathesis, epoxide opening, or reductive amination, highlights the compound's utility in chemistry-driven drug discovery (Wipf et al., 2004).
properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.ClH/c1-2-7-11-19(10-6-1)16-12-15(17-13-18-16)14-8-4-3-5-9-14;/h3-5,8-9,12-13H,1-2,6-7,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIYGGAQSQWXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)
